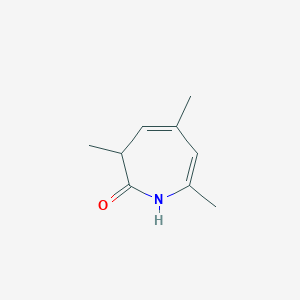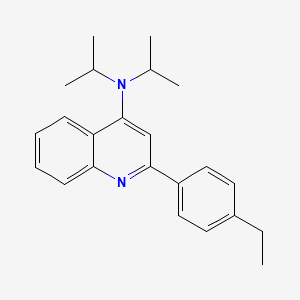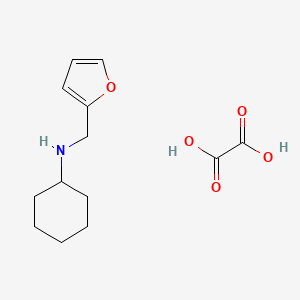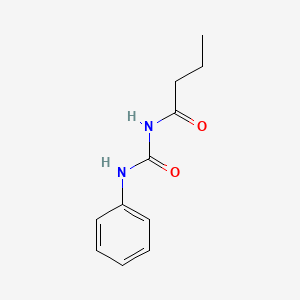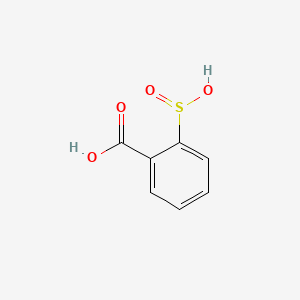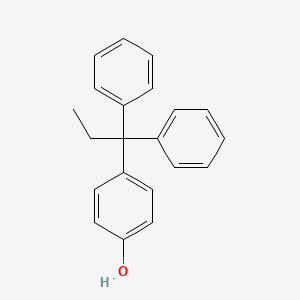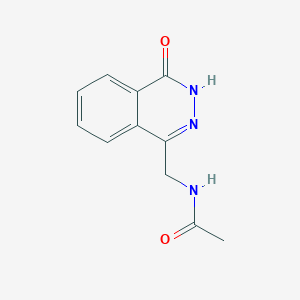
1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea typically involves multiple steps, including the formation of the chromen-2-one core, the introduction of the piperidine moiety, and the final urea formation. Common reagents used in these reactions include chlorinating agents, amines, and isocyanates. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-3-(8-methyl-2-oxo-7-(2-(piperidin-2-yl)ethoxy)-2H-chromen-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
1-(4-クロロフェニル)-3-(8-メチル-2-オキソ-7-(2-(ピペリジン-2-イル)エトキシ)-2H-クロメン-3-イル)尿素の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物はこれらの標的に結合し、それらの活性を調節し、様々な生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途や標的によって異なります。
類似化合物との比較
類似化合物
1-(4-クロロフェニル)-3-(2H-クロメン-3-イル)尿素: ピペリジンとエトキシ基がない、同様のコア構造を持つより単純な類似体。
1-(4-クロロフェニル)-3-(8-メチル-2-オキソ-2H-クロメン-3-イル)尿素: ピペリジン部分が含まれていない、同様の構造。
独自性
1-(4-クロロフェニル)-3-(8-メチル-2-オキソ-7-(2-(ピペリジン-2-イル)エトキシ)-2H-クロメン-3-イル)尿素は、その官能基の特定の組み合わせによって、類似体と比較して異なる生物活性と化学反応性を有することができるため、独自性があります。
特性
分子式 |
C24H26ClN3O4 |
|---|---|
分子量 |
455.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[8-methyl-2-oxo-7-(2-piperidin-2-ylethoxy)chromen-3-yl]urea |
InChI |
InChI=1S/C24H26ClN3O4/c1-15-21(31-13-11-18-4-2-3-12-26-18)10-5-16-14-20(23(29)32-22(15)16)28-24(30)27-19-8-6-17(25)7-9-19/h5-10,14,18,26H,2-4,11-13H2,1H3,(H2,27,28,30) |
InChIキー |
ZXALUOVHERVPSO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2)NC(=O)NC3=CC=C(C=C3)Cl)OCCC4CCCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


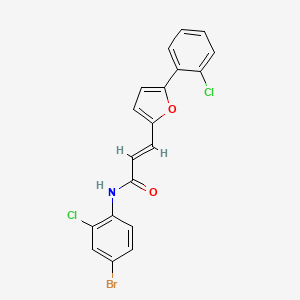
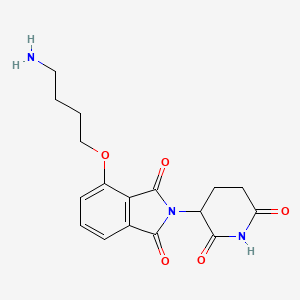
![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
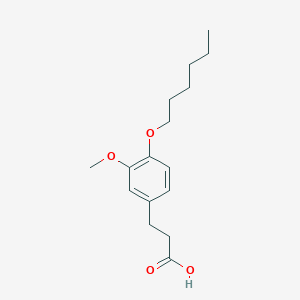
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
